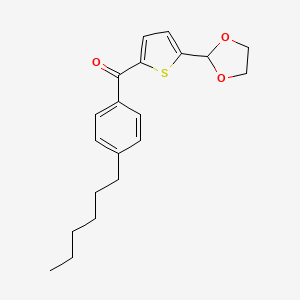

5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(1,3-Dioxolan-2-yl)-2-(4-hexylbenzoyl)thiophene (5-DHT) is a thiophene derivative that has been studied for its potential applications in various areas of science, including organic synthesis, material science, and medical research. 5-DHT has been found to possess interesting properties, such as its ability to form stable complexes with metal ions, its low toxicity, and its ability to form self-assembled monolayers. 5-DHT has also been studied for its ability to act as a fluorescent probe, and its potential to be used as a drug delivery system.

Aplicaciones Científicas De Investigación

Electrochromic Properties

Research indicates that compounds similar to 5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene, particularly those with thiophene derivatives, exhibit notable electrochromic properties. These properties are valuable in applications such as electrochromic devices, where color changes are electrically induced. The study by Hu et al. (2019) on asymmetric structure polymers based on carbazole-EDOT and 2, 5–dithienylpyrrole derivatives revealed that such polymers display fast switching times, reasonable optical contrast, and good coloration efficiency, making them potential candidates for electrochromic applications (Hu et al., 2019).

Optoelectronic Applications

Thiophene-substituted compounds are being investigated for their potential in optoelectronic applications. Thippeswamy et al. (2021) explored the optoelectronic properties of novel D-π-A thiophene substituted 1,3,4-oxadiazole derivatives. Their research suggests these compounds as potential candidates for OLEDs, solar cells, chemosensors, and explosive detection applications (Thippeswamy et al., 2021).

Photophysical and Computational Studies

Photophysical properties of thiophene derivatives are essential in developing new materials for photonic, sensor, and optoelectronic devices. The study by Naik et al. (2019) on the photophysical and computational properties of thiophene substituted 1,3,4-oxadiazole derivatives provides insights into their potential applications in optoelectronics (Naik et al., 2019).

Photovoltaic Devices

The modification of thiophene-based compounds can lead to increased efficiency in photovoltaic devices. Ramidi et al. (2014) reported the synthesis of a modified poly(3-hexyl)thiophene (P3HT) donor polymer with benzophenone substitution, showing a significant increase in power conversion efficiency in bulk heterojunction photovoltaic devices (Ramidi et al., 2014).

Antimicrobial Activity

Thiophene derivatives have shown promise in antimicrobial applications. A study by Talupur et al. (2021) on the synthesis, characterization, and docking studies of thiophene-2-carboxamides revealed their potential as antimicrobial agents (Talupur et al., 2021).

Propiedades

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-hexylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3S/c1-2-3-4-5-6-15-7-9-16(10-8-15)19(21)17-11-12-18(24-17)20-22-13-14-23-20/h7-12,20H,2-6,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSXBNOKNPINNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641953 |

Source

|

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-hexylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene | |

CAS RN |

898778-57-9 |

Source

|

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-hexylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1359302.png)

![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)

![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)